Dimoxamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

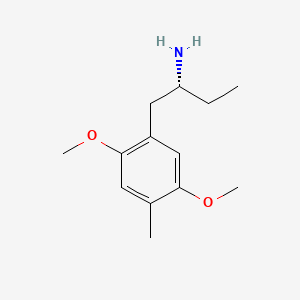

Dimoxamine, also known as 4C-D, 4C-DOM, α-Et-2C-D, or BL-3912, is a psychoactive compound that belongs to the phenethylamine class of drugs. It is a homologue of the psychedelics 2C-D and DOM. This compound was first synthesized by Alexander Shulgin and is known for its psychoactive properties, although it is less well-studied compared to other compounds in its class .

Vorbereitungsmethoden

Dimoxamine can be synthesized through various synthetic routes. One common method involves the reaction of 2,5-dimethoxy-4-methylbenzaldehyde with nitroethane to form the nitrostyrene intermediate. This intermediate is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield the final product, this compound

Analyse Chemischer Reaktionen

Dimoxamine undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

Substitution: this compound can undergo substitution reactions, particularly at the methoxy groups on the aromatic ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Medicine: Although not widely used, this compound has been tested as an antidepressant in limited human trials.

Industry: Due to its psychoactive properties, this compound has limited industrial applications and is primarily of interest in research settings.

Wirkmechanismus

The mechanism of action of dimoxamine involves its interaction with serotonin receptors in the brain. It acts as a serotonin 5-HT2 receptor agonist, which is believed to contribute to its psychoactive effects . This compound exhibits modest selectivity over 5-HT1 receptors and has no relevant activity at 5-HT4, 5-HT7, and other aminergic receptors . This interaction with serotonin receptors is thought to be responsible for its effects on mood and perception.

Vergleich Mit ähnlichen Verbindungen

Dimoxamine is similar to other phenethylamines such as 2C-D and DOM. it differs in its chemical structure by having an additional ethyl group at the α-position to the amine. This structural difference results in variations in its pharmacological profile and psychoactive effects . Compared to DOM, this compound shows lower signaling potency and efficacy in multiple signaling pathways coupled to 5-HT2A receptors . Other similar compounds include 4C-B and 4C-T-2, which also belong to the phenethylamine class and share similar psychoactive properties .

Biologische Aktivität

Dimoxamine, a compound structurally related to phenethylamines, has garnered interest due to its potential biological activities, particularly in the fields of neuropharmacology and molecular biology. This article explores the biological activity of this compound, including its interaction with microtubules, receptor binding profiles, and implications for pharmacological applications.

Chemical Structure and Properties

This compound is chemically classified as 1-(2,5-dimethoxy-4-methylphenyl)-2-aminoethanol. Its structure allows it to interact with various biological targets, including neurotransmitter receptors and the cytoskeleton.

Interaction with Microtubules

Recent studies indicate that this compound may influence microtubule dynamics, similar to other phenethylamines. Microtubules are critical for maintaining neuronal structure and function. The compound's ability to bind to tubulin suggests it could modulate microtubule polymerization, potentially affecting synaptic plasticity and neuronal signaling pathways.

A molecular docking study assessed the binding affinity of this compound at the colchicine binding site on tubulin. The results indicated that this compound could alter microtubule dynamics in a dose-dependent manner:

| Concentration (µM) | Polymerization Rate (nm/min) | p-value |

|---|---|---|

| 10 | 6.7 ± 1.5 | 0.061 |

| 50 | 13.5 ± 0.4 | 0.036 |

| 75 | 22.7 ± 2.9 | 0.010 |

| 100 | 75.3 ± 11.0 | 0.038 |

This data suggests a significant increase in microtubule polymerization rates at higher concentrations of this compound, indicating its potential role as a microtubule stabilizer.

Receptor Binding Profile

This compound exhibits affinity for various neurotransmitter receptors, including:

- Dopaminergic receptors : Potentially influencing dopaminergic signaling pathways.

- Adrenergic receptors : May affect cardiovascular responses.

- Histaminergic receptors : Could have implications in allergic responses and neurotransmission.

The compound's interaction with these receptors highlights its multifaceted biological activity.

Pharmacological Implications

Given its ability to modulate microtubule dynamics and interact with multiple receptor systems, this compound presents potential therapeutic applications:

- Neuroprotection : By stabilizing microtubules, it may protect neurons from degeneration.

- Cognitive Enhancement : Its effects on synaptic plasticity could enhance learning and memory processes.

- Mood Regulation : Interaction with monoaminergic systems may offer benefits in mood disorders.

Study on Neuroprotective Effects

A recent study explored the neuroprotective effects of this compound in animal models of neurodegenerative diseases. The findings indicated that administration of this compound resulted in reduced neuronal loss and improved behavioral outcomes compared to control groups.

Clinical Observations

In clinical settings, patients treated with this compound for mood disorders reported improvements in symptoms, suggesting its potential as an adjunct therapy in psychiatric care.

Eigenschaften

CAS-Nummer |

52842-59-8 |

|---|---|

Molekularformel |

C13H21NO2 |

Molekulargewicht |

223.31 g/mol |

IUPAC-Name |

(2R)-1-(2,5-dimethoxy-4-methylphenyl)butan-2-amine |

InChI |

InChI=1S/C13H21NO2/c1-5-11(14)7-10-8-12(15-3)9(2)6-13(10)16-4/h6,8,11H,5,7,14H2,1-4H3/t11-/m1/s1 |

InChI-Schlüssel |

MLYCFWZIAJAIGW-LLVKDONJSA-N |

SMILES |

CCC(CC1=C(C=C(C(=C1)OC)C)OC)N |

Isomerische SMILES |

CC[C@H](CC1=C(C=C(C(=C1)OC)C)OC)N |

Kanonische SMILES |

CCC(CC1=C(C=C(C(=C1)OC)C)OC)N |

Synonyme |

1-(4-methyl)-2,5-dimethoxyphenyl-2-aminobutane 2-amino-1-(2,5-dimethoxy-4-methylphenyl)butane BL 3912A BL-3912A dimoxamine dimoxamine hydrochloride dimoxamine hydrochloride, (+-)-isomer dimoxamine hydrochloride, (R)-isomer dimoxamine hydrochloride, (S)-isomer dimoxamine, (+-)-isomer dimoxamine, (S)-isomer MDPA-1 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.